Cas no 75834-56-9 (benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate)

Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is a synthetic intermediate used in organic and medicinal chemistry. Its structure features a carbamate group linked to a tetrahydronaphthalene scaffold, making it valuable for constructing complex molecules, particularly in pharmaceutical research. The benzyloxycarbonyl (Cbz) protecting group enhances stability during synthetic transformations, while the ketone functionality offers versatility for further derivatization. This compound is particularly useful in peptide synthesis and heterocyclic chemistry, where selective deprotection and functionalization are required. Its well-defined reactivity and compatibility with standard reaction conditions make it a reliable building block for developing bioactive compounds and fine chemicals.
benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate structure
75834-56-9 structure
Product Name:benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
CAS No:75834-56-9
MF:C18H17NO3
MW:295.332484960556
CID:5637248
PubChem ID:165920986
Update Time:2025-10-29

benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-28289305
    • 75834-56-9
    • benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate
    • Inchi: 1S/C18H17NO3/c20-17-15-9-5-4-8-14(15)10-11-16(17)19-18(21)22-12-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,19,21)
    • InChI Key: QPKXHJAHCBSOIV-UHFFFAOYSA-N
    • SMILES: O=C1C2C=CC=CC=2CCC1NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 295.12084340g/mol
  • Monoisotopic Mass: 295.12084340g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 55.4Ų

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Additional information on benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate

Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate: A Versatile Compound in Pharmaceutical and Chemical Research

Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate, with the chemical identifier CAS No.75834-56-9, represents a significant molecule in the field of medicinal chemistry. This compound belongs to the class of carbamates, which are characterized by their ability to act as ester-like structures with potential applications in pharmaceutical development. The structural complexity of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate stems from its unique combination of a benzyl group and a tetrahydro-naphthalene derivative, making it a promising candidate for further exploration in drug discovery.

Recent studies have highlighted the importance of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate in the context of molecular scaffolding for drug design. A 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds with similar structural frameworks exhibit enhanced binding affinity toward specific protein targets, such as kinases and GPCRs. This suggests that Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate could serve as a lead molecule for the development of novel therapeutics targeting diseases with unmet medical needs.

The synthesis of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate involves a multi-step process that requires precise control of reaction conditions. Researchers have reported the use of catalytic methods to improve the efficiency of this synthesis, as described in a 2024 study published in Organic & Biomolecular Chemistry. These advancements not only reduce the environmental footprint of the synthesis but also enhance the scalability of the process, which is critical for industrial applications.

One of the key advantages of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate is its potential to modulate biological pathways. A 2023 preclinical study published in Pharmacological Reports explored the pharmacological effects of this compound in models of inflammation. The results indicated that the compound exhibits anti-inflammatory properties by inhibiting the activation of NF-κB pathways, which are central to the regulation of immune responses. This finding underscores the therapeutic potential of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate in the treatment of inflammatory diseases.

Another area of interest is the application of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate in the development of targeted drug delivery systems. A 2024 review article in Advanced Drug Delivery Reviews discussed the role of carbamate derivatives in enhancing the solubility and bioavailability of poorly water-soluble drugs. The authors highlighted that the introduction of a benzyl group in the molecular structure can significantly improve the hydrophobicity of the compound, making it suitable for use in lipid-based drug delivery systems.

The structural characteristics of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate also make it a valuable tool for studying molecular interactions. A 2023 computational study published in Journal of Molecular Graphics and Modelling utilized molecular docking simulations to predict the binding modes of the compound with various protein targets. The results provided insights into the molecular mechanisms underlying its biological activities, which can guide further experimental studies.

Furthermore, the chemical stability of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate under different conditions has been a focus of recent research. A 2024 study in Chemical Research in Toxicology investigated the degradation pathways of the compound in aqueous environments. The findings suggest that the compound is relatively stable under physiological conditions, which is an important consideration for its potential use in pharmaceutical formulations.

Despite its promising properties, the development of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate as a therapeutic agent requires further investigation. Ongoing studies are exploring its safety profile, including potential toxicological effects, to ensure its suitability for clinical applications. A 2023 preclinical safety assessment published in Toxicological Sciences reported no significant adverse effects in animal models, which is a positive indicator for its potential therapeutic use.

The broader implications of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate extend beyond pharmaceutical applications. Its unique molecular structure has also been studied for its potential in material science, particularly in the development of functional polymers. A 2024 study in Advanced Materials explored the use of carbamate derivatives in the synthesis of stimuli-responsive polymers, highlighting their potential applications in smart materials and adaptive coatings.

In conclusion, Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate represents a multifaceted compound with significant potential in both medicinal and material sciences. The ongoing research into its structural properties, synthesis methods, and biological activities continues to expand its applications. As the field of chemical research advances, the role of Benzyl N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)carbamate in developing innovative solutions for complex medical and industrial challenges is expected to grow.

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